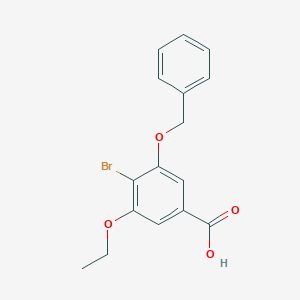

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid

Description

Properties

Molecular Formula |

C16H15BrO4 |

|---|---|

Molecular Weight |

351.19 g/mol |

IUPAC Name |

4-bromo-3-ethoxy-5-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C16H15BrO4/c1-2-20-13-8-12(16(18)19)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |

InChI Key |

LFNPBMGDMMTLIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid typically involves the following steps:

Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride (C6H5CH2Cl) and a suitable base.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy, bromo, or ethoxy groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active compounds.

Medicine:

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Features :

- Benzyloxy group (position 3): Enhances lipophilicity and serves as a protective group in synthesis.

- Bromine (position 4): A heavy halogen that increases electrophilicity, facilitating nucleophilic substitution reactions.

- Ethoxy group (position 5): Electron-donating substituent influencing electronic distribution and solubility .

Applications :

This compound is pivotal in organic synthesis and medicinal chemistry due to its multifunctional reactivity. Its halogen and alkoxy groups enable diverse derivatization, making it a candidate for drug precursors or enzyme inhibitors .

Comparative Analysis with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Differences vs. Target Compound | Biological/Chemical Properties | Reference |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid | C₁₆H₁₅ClO₄ | Cl (4), benzyloxy (3), ethoxy (5) | Chlorine (vs. Br) reduces electrophilicity | Lower reactivity in SNAr reactions | |

| 3-Bromo-4-ethoxy-5-fluorobenzoic acid | C₉H₈BrFO₃ | Br (3), ethoxy (4), F (5) | Lacks benzyloxy; fluorine increases polarity | Enhanced solubility in polar solvents | |

| 3-Bromo-2-chloro-5-methoxybenzoic acid | C₈H₆BrClO₃ | Br (3), Cl (2), methoxy (5) | Different halogen positions alter steric effects | Unique antibacterial activity |

Key Insights :

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine enhances steric hindrance and polarizability, influencing binding affinities in enzyme interactions .

- Functional Group Positioning: Ethoxy at position 5 (vs.

Substituted Benzyloxy/Ethoxy Derivatives

Key Insights :

- Electron-Withdrawing vs. Donating Groups : Nitro groups (electron-withdrawing) reduce nucleophilicity at the aromatic ring compared to ethoxy (electron-donating) .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen bonding, critical for receptor interactions, while esters improve membrane permeability .

Complex Heterocyclic Analogs

| Compound Name | Molecular Formula | Core Structure | Key Differences vs. Target Compound | Biological Activity | Reference |

|---|---|---|---|---|---|

| 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid | C₂₅H₁₈N₂O₅S | Thiazolidinone ring fused to benzoic acid | Heterocyclic core introduces conformational rigidity | Antidiabetic potential via PPAR-γ modulation | |

| 4-{[(2E,5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid | C₂₀H₁₈N₂O₅S | Thiazolidinone with hydroxyl group | Hydroxyl group enhances antioxidant capacity | Antioxidant and anti-inflammatory roles |

Key Insights :

- Heterocyclic Integration: Thiazolidinone rings introduce planar rigidity, improving target specificity but reducing synthetic accessibility compared to the simpler benzoic acid scaffold .

- Hydroxyl vs. Ethoxy : Hydroxyl groups in analogs (e.g., 4-hydroxy in ) enhance solubility but increase susceptibility to oxidative degradation .

Biological Activity

3-Benzyloxy-4-bromo-5-ethoxybenzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethoxy group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation in various models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell growth.

- Modulation of Apoptosis : It might induce apoptosis in cancer cells by activating caspases or other apoptotic pathways.

- Reduction of Reactive Oxygen Species (ROS) : The compound could potentially lower oxidative stress in cells, contributing to its protective effects.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.